1-(Naphthalen-1-yl)pent-3-en-2-one
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Overview
Description
1-(Naphthalen-1-yl)pent-3-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are characterized by the presence of an amino group linked by a carbon-carbon double bond to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)pent-3-en-2-one can be synthesized through the reaction of α-naphthylamine and 2,4-pentanedione in a 1:1 ratio . The reaction involves the formation of an intramolecular N—H…O hydrogen bond between the amine and carbonyl groups, which strengthens the structure . The water molecule interacts with two symmetry-related N-naphthylpent-3-en-2-one molecules via O—H…O hydrogen bonds .
Industrial Production Methods
Other methods include reactions between formamide dimethyl acetate and ketones, acid chlorides with terminal alkynes and triethylamine, and primary amines with β-dicarbonyl compounds .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yl)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the compound into naphthyl alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Naphthyl ketones
Reduction: Naphthyl alcohols
Substitution: Halogenated naphthyl derivatives
Scientific Research Applications
1-(Naphthalen-1-yl)pent-3-en-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)pent-3-en-2-one involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to the presence of the active N—C=C—C=O group within a ring system . This group is crucial for its interaction with various enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)pent-3-en-2-one can be compared with other enaminones and naphthyl derivatives:
Similar Compounds:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the naphthyl group and the enaminone linkage
Properties
CAS No. |
654643-32-0 |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-naphthalen-1-ylpent-3-en-2-one |
InChI |
InChI=1S/C15H14O/c1-2-6-14(16)11-13-9-5-8-12-7-3-4-10-15(12)13/h2-10H,11H2,1H3 |
InChI Key |
TYFICSWSXYDFJH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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